molecular formula C12H27NO B1329883 4-(Diisobutylamino)-1-Butanol CAS No. 70289-33-7

4-(Diisobutylamino)-1-Butanol

Cat. No.: B1329883
CAS No.: 70289-33-7
M. Wt: 201.35 g/mol
InChI Key: CGMXEHSYBRPJJL-UHFFFAOYSA-N
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Description

4-(Diisobutylamino)-1-Butanol is an organic compound with the molecular formula C12H27NO It is a secondary amine and alcohol, characterized by the presence of a diisobutylamino group attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diisobutylamino)-1-Butanol typically involves the reaction of diisobutylamine with butanal in the presence of a reducing agent. One common method is the reductive amination process, where butanal is reacted with diisobutylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalytic hydrogenation in the presence of a suitable catalyst, such as palladium on carbon, can also be employed to achieve efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-(Diisobutylamino)-1-Butanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(Diisobutylamino)butanal or 4-(Diisobutylamino)butanone.

    Reduction: Formation of 4-(Diisobutylamino)butane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Diisobutylamino)-1-Butanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of 4-(Diisobutylamino)-1-Butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The diisobutylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The hydroxyl group can also participate in hydrogen bonding, further modulating the compound’s effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Diisobutylamine: A related compound with similar structural features but lacking the hydroxyl group.

    Butanol: A simple alcohol that shares the butanol backbone but lacks the diisobutylamino group.

    4-(Diethylamino)-1-Butanol: A structurally similar compound with diethylamino instead of diisobutylamino group.

Uniqueness

4-(Diisobutylamino)-1-Butanol is unique due to the presence of both the diisobutylamino group and the hydroxyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4-[bis(2-methylpropyl)amino]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27NO/c1-11(2)9-13(10-12(3)4)7-5-6-8-14/h11-12,14H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMXEHSYBRPJJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CCCCO)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50220539
Record name 1-Butanol, 4-diisobutylamino-
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Molecular Weight

201.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70289-33-7
Record name 1-Butanol, 4-diisobutylamino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070289337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC165621
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165621
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Butanol, 4-diisobutylamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50220539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(DIISOBUTYLAMINO)-1-BUTANOL
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